N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320790
InChI: InChI=1S/C22H27N5O3/c1-17(28)24-19-7-9-20(10-8-19)25-21(29)15-23-22(30)27-13-11-26(12-14-27)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,30)(H,24,28)(H,25,29)
SMILES:
Molecular Formula: C22H27N5O3
Molecular Weight: 409.5 g/mol

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC16320790

Molecular Formula: C22H27N5O3

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide -

Specification

Molecular Formula C22H27N5O3
Molecular Weight 409.5 g/mol
IUPAC Name N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide
Standard InChI InChI=1S/C22H27N5O3/c1-17(28)24-19-7-9-20(10-8-19)25-21(29)15-23-22(30)27-13-11-26(12-14-27)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,30)(H,24,28)(H,25,29)
Standard InChI Key WAOJHMCSAIYJPR-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Introduction

1. Introduction to N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

The compound N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide is a synthetic organic molecule characterized by its amide linkage, piperazine ring, and benzyl substituent. Compounds with similar structures are often studied for their potential in medicinal chemistry due to their bioactive functional groups, including amides and aromatic systems.

2. Structural Features

Molecular Formula and Weight

While specific molecular details for this compound were not provided in the results, structurally related compounds often exhibit molecular weights in the range of 400–500 g/mol, depending on substitutions.

Key Functional Groups

  • Amide Linkages: Contribute to hydrogen bonding and solubility.

  • Piperazine Ring: Commonly found in bioactive molecules due to its pharmacophoric properties.

  • Benzyl Substituent: Enhances lipophilicity and may influence receptor binding.

3. Potential Applications

Medicinal Chemistry

Compounds containing piperazine and aromatic amides are frequently explored as:

  • Anticancer agents: Piperazine derivatives have shown cytotoxic effects in various studies .

  • Neurological drugs: Similar compounds are investigated for their effects on neurotransmitter systems .

  • Antimicrobial agents: The amide functionality can enhance interaction with bacterial enzymes.

Drug Design

The structural features suggest potential use as a scaffold for developing inhibitors targeting enzymes or receptors, such as:

  • Choline transporters (as seen in related benzamide derivatives) .

  • Kinases or other signaling proteins due to the aromatic-amide framework.

4. Synthesis and Characterization

General Synthesis Approach

The synthesis of such compounds typically involves:

  • Amide Bond Formation: Reaction between an amine (e.g., piperazine derivative) and an acyl chloride or ester.

  • Substitution Reactions: Introduction of benzyl or acetyl groups via nucleophilic substitution.

  • Purification: Chromatographic techniques like HPLC or recrystallization.

Characterization Techniques

To confirm structure:

  • NMR Spectroscopy (1H and 13C): Identifies chemical shifts corresponding to aromatic protons, amide groups, and aliphatic chains.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • IR Spectroscopy: Detects characteristic amide C=O stretches (~1650 cm⁻¹).

5. Research Findings on Related Compounds

Table: Comparison of Related Compounds

Compound NameMolecular WeightApplicationKey Findings
N-[4-(Acetylamino)phenyl]-benzothiazole derivative ~433 g/molAnticancerExhibited apoptosis-inducing activity in vitro
Piperidine-based benzamides ~400 g/molNeurologicalPotent inhibitors of choline transporters
Benzothiazole sulfonamides ~450 g/molAnticancerModerate metabolic stability with IC₅₀ values ~30 μM

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